2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid
Overview
Description
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the formamido and acetic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced oxazole derivatives. Substitution reactions can result in a variety of substituted oxazole compounds .
Scientific Research Applications
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The formamido and acetic acid groups may also play a role in its activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Phenyl-1,2-oxazol-3-yl)amino]acetic acid
- 2-[(5-Phenyl-1,2-oxazol-3-yl)carboxamido]acetic acid
- 2-[(5-Phenyl-1,2-oxazol-3-yl)hydroxy]acetic acid
Uniqueness
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid is unique due to the presence of the formamido group, which can enhance its biological activity and specificity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the oxazole ring .
Properties
IUPAC Name |
2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)7-13-12(17)9-6-10(18-14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLZZJIUYCARJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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